Stearyl erucate

Catalog No.
S13221193
CAS No.
86601-84-5
M.F
C40H78O2
M. Wt
591.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl erucate

CAS Number

86601-84-5

Product Name

Stearyl erucate

IUPAC Name

octadecyl (Z)-docos-13-enoate

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17-

InChI Key

ZFCUBQOYWAZKNO-ZPHPHTNESA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Stearyl erucate is a fatty acid ester formed from the reaction of stearyl alcohol and erucic acid. It is characterized by a long aliphatic chain, which imparts hydrophobic properties, making it insoluble in water but soluble in various organic solvents. This compound is part of a broader class of esters known for their applications in cosmetic and pharmaceutical formulations due to their skin-conditioning effects. Stearyl erucate shares structural similarities with components found in natural oils, such as jojoba oil, which enhances its appeal as a non-toxic ingredient in personal care products .

The primary reaction involved in the formation of stearyl erucate is transesterification, where stearyl alcohol reacts with erucic acid. This process typically requires the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the reaction. The general reaction can be represented as follows:

Stearyl Alcohol+Erucic AcidCatalystStearyl Erucate+Water\text{Stearyl Alcohol}+\text{Erucic Acid}\xrightarrow{\text{Catalyst}}\text{Stearyl Erucate}+\text{Water}

This reaction results in the formation of stearyl erucate and water as a byproduct. The conditions for this reaction often involve elevated temperatures to ensure complete conversion of reactants .

Stearyl erucate exhibits notable biological activity primarily as a skin-conditioning agent. Its hydrophobic nature allows it to form a barrier on the skin, which helps retain moisture and improve skin texture. Additionally, studies suggest that compounds like stearyl erucate are non-irritating and safe for topical application, making them suitable for use in cosmetics and personal care products .

The synthesis of stearyl erucate can be achieved through several methods:

  • Transesterification: The most common method, involving the reaction of stearyl alcohol with erucic acid under catalytic conditions.
  • Esterification: Direct esterification of stearyl alcohol with erucic acid can also be employed, though it may require more stringent conditions to drive the reaction to completion.
  • Use of Natural Oils: Erucic acid can be derived from natural sources like rapeseed oil, where it is present as a major component. This method utilizes the natural abundance of fatty acids in oils for synthesis .

Stearyl erucate finds applications across various industries:

  • Cosmetics: Primarily used as an emollient and skin-conditioning agent in creams, lotions, and ointments.
  • Pharmaceuticals: Utilized in formulations aimed at enhancing skin hydration and barrier function.
  • Food Industry: Although less common, esters like stearyl erucate can be explored for potential applications in food processing due to their emulsifying properties .

Research into the interactions of stearyl erucate with biological systems indicates minimal dermal penetration, suggesting low systemic exposure when applied topically. This characteristic is beneficial for cosmetic formulations aimed at providing surface-level benefits without significant absorption into the body. Furthermore, studies have shown that stearyl erucate does not exhibit genotoxicity or significant irritation potential, reinforcing its safety profile for consumer use .

Stearyl erucate belongs to a family of alkyl esters known as stearyl alkanoates, which share similar chemical structures and properties. Here are some comparable compounds:

Compound NameStructure TypeSolubilityMain Use
Stearyl CaprylateEster of caprylic acidInsoluble in waterSkin conditioning agent
Stearyl PalmitateEster of palmitic acidInsoluble in waterEmollient in cosmetics
Stearyl StearateEster of stearic acidInsoluble in waterSkin conditioning agent
Stearyl BehenateEster of behenic acidInsoluble in waterEmollient
Stearyl OlivateEster of oleic acidInsoluble in waterSkin conditioning agent

Uniqueness of Stearyl Erucate

Stearyl erucate's uniqueness lies in its specific fatty acid composition (erucic acid) and its resultant properties that make it particularly effective as an emollient while maintaining a favorable safety profile. Unlike some other alkanoates that may have different solubility characteristics or biological activities, stearyl erucate's long-chain structure allows it to provide excellent moisture retention without causing irritation .

Stearyl erucate is systematically identified as octadecyl (Z)-docos-13-enoate, a name derived from its two primary components: stearyl alcohol (octadecanol) and erucic acid ((Z)-13-docosenoic acid). The Z configuration at the 13th carbon of the erucic acid moiety ensures a cis orientation, influencing the compound’s physical properties, such as melting point and solubility.

The molecular formula C₄₀H₇₈O₂ reflects its structure: a 22-carbon erucic acid chain esterified to an 18-carbon stearyl alcohol. Alternative designations include SCHERCEMOL SE ESTER, a trade name used in cosmetic formulations, and the CAS registry number 86601-84-5. The European Community (EC) number 289-256-4 further standardizes its identification in regulatory contexts.

Table 1: Key Identifiers of Stearyl Erucate

PropertyValueSource
IUPAC NameOctadecyl (Z)-docos-13-enoate
Molecular FormulaC₄₀H₇₈O₂
CAS Number86601-84-5
EC Number289-256-4
SynonymSCHERCEMOL SE ESTER

Historical Development in Organic Chemistry

The synthesis of stearyl erucate is rooted in the mid-20th century, coinciding with advancements in esterification techniques. Early methods focused on acid-catalyzed esterification, where erucic acid—isolated from high-erucic-acid rapeseed oil—was reacted with stearyl alcohol under reflux conditions. The discovery of erucic acid’s utility in industrial applications, such as lubricant production, spurred interest in its derivatives.

A pivotal development occurred in the 1970s, when the cosmetic industry sought alternatives to animal-derived lipids. Stearyl erucate’s structural resemblance to jojoba wax esters made it a promising candidate for skin-conditioning agents. Researchers optimized transesterification protocols, employing catalysts like sulfuric acid to enhance yield and purity. By the 1990s, stearyl erucate was commercially produced, leveraging scalable batch reactors and improved separation techniques.

Industrial Discovery Timeline

The industrial adoption of stearyl erucate followed a phased trajectory:

  • 1980s: Preliminary use in metalworking fluids, where its long aliphatic chain provided lubrication and corrosion resistance.
  • 1995: Introduction to cosmetics as a non-comedogenic emollient, capitalizing on its stability and low irritation potential.
  • 2007: Formal registration in chemical databases (e.g., PubChem), standardizing its safety and regulatory profile.
  • 2010s: Expansion into pharmaceutical coatings, exploiting its ability to modulate drug release kinetics.

The compound’s versatility stems from its dual functionality: the stearyl moiety confers rigidity, while the erucate chain enhances solubility in nonpolar matrices.

Molecular Architecture of C40H78O2

Stearyl erucate, systematically designated as octadecyl (Z)-docos-13-enoate, exhibits a distinctive molecular architecture characterized by its C40H78O2 formula and molecular weight of 591.0 grams per mole [1] [2]. The compound represents a complex fatty acid ester formed through the esterification of stearyl alcohol with erucic acid, resulting in a structure that combines an 18-carbon saturated alcohol moiety with a 22-carbon monounsaturated fatty acid component [1] [4].

The molecular framework consists of a linear arrangement of 40 carbon atoms organized into two distinct structural domains. The alcoholic component derives from stearyl alcohol (1-octadecanol), a saturated 18-carbon fatty alcohol with the formula CH3(CH2)16CH2OH [17]. The acid component originates from erucic acid, a 22-carbon monounsaturated fatty acid designated as (Z)-docos-13-enoic acid [11] [12]. This architectural arrangement places the ester linkage at the interface between these two hydrocarbon chains, creating an extended aliphatic structure spanning four decades of carbon atoms.

Table 1: Fundamental Molecular Properties of Stearyl Erucate

PropertyValueReference
Molecular FormulaC40H78O2 [1]
Molecular Weight591.0 g/mol [1] [2]
IUPAC NomenclatureOctadecyl (Z)-docos-13-enoate [1] [2]
CAS Registry Number86601-84-5 [1] [7]
InChI KeyZFCUBQOYWAZKNO-ZPHPHTNESA-N [1] [5]
Canonical SMILESCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC [4]

The ester functional group (-COO-) serves as the central structural feature, connecting the octadecyl alcohol chain to the docosenoic acid chain [1] [4]. This esterification reaction results in the formation of a covalent bond between the carboxyl carbon of erucic acid and the hydroxyl oxygen of stearyl alcohol, with the concomitant elimination of water . The resulting molecular architecture exhibits significant hydrophobic character due to the extensive aliphatic chain structure, contributing to its classification as a wax ester [32].

Nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns consistent with the proposed molecular structure [4]. The carbonyl carbon of the ester group exhibits resonance at approximately 173 parts per million, while infrared spectroscopy demonstrates strong absorption bands at 1740 wavenumbers for the carbon-oxygen double bond stretch and 1150 wavenumbers for the carbon-oxygen ester linkage [4]. These spectroscopic signatures confirm the structural integrity of the ester bond and validate the proposed molecular architecture.

Stereochemical Configuration of (Z)-Docos-13-enoate Backbone

The stereochemical configuration of stearyl erucate centers on the geometric arrangement of the double bond within the erucic acid moiety, specifically positioned at the 13th carbon from the carboxyl terminus [11] [12]. This configuration adopts the Z-stereochemistry, also designated as cis-configuration, where the hydrogen atoms attached to the double-bonded carbons are positioned on the same side of the double bond plane [12] [13].

The (Z)-docos-13-enoate backbone exhibits a distinctive molecular geometry arising from the presence of the cis-double bond at the 13-position [11]. This stereochemical arrangement introduces a characteristic bend or kink in the otherwise linear aliphatic chain, creating an angle of approximately 30 degrees from the extended chain conformation [12]. The double bond length measures 1.37 Angstroms with bond angles of 120 degrees and 124 degrees, contributing to the overall molecular shape and intermolecular packing characteristics [58].

Table 2: Stereochemical Parameters of the Erucic Acid Component

ParameterValueReference
Double Bond PositionCarbon-13 [11] [12]
Stereochemical ConfigurationZ (cis) [11] [12]
Double Bond Length1.37 Å [58]
Bond Angles120°, 124° [58]
Chain Kink Angle~30° [12]
Molecular FormulaC22H42O2 [11] [13]

The Z-configuration significantly influences the molecular conformation and physical properties of stearyl erucate [40]. Gas-phase infrared spectroscopy studies demonstrate that the cis-double bond promotes specific intramolecular interactions and creates predictable shifts in infrared resonances [40]. These conformational effects extend throughout the molecular structure, affecting the overall three-dimensional arrangement and influencing crystallization behavior.

Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the Z-stereochemistry of the double bond [37]. Under electron ionization conditions, the molecule exhibits preferential cleavage at positions adjacent to the double bond, generating diagnostic fragment ions that are consistent with the proposed stereochemical arrangement [52]. The collision cross section measurements using ion mobility mass spectrometry provide additional structural validation, with experimental values of 265.6 square Angstroms for the protonated molecular ion [5].

The stereochemical configuration also influences the biological recognition and enzymatic processing of stearyl erucate [24]. The Z-configuration of the double bond affects the substrate specificity of lipolytic enzymes and influences the hydrolysis kinetics during digestion [24]. This stereochemical specificity contributes to the distinct bioaccessibility profile of stearyl erucate compared to other fatty acid esters with different double bond configurations.

Comparative Analysis with Isostearyl and Behenyl Erucate Derivatives

The comparative analysis of stearyl erucate with its structural analogs isostearyl erucate and behenyl erucate reveals significant differences in molecular architecture, physical properties, and functional characteristics [20] [22] [23]. These three compounds share the common erucic acid moiety but differ in their alcohol components, providing insights into structure-activity relationships within this class of fatty acid esters.

Isostearyl erucate, systematically named 16-methylheptadecyl (Z)-docos-13-enoate, incorporates a branched 18-carbon alcohol chain with a methyl branch at the 16-position [22] [26]. This structural modification results in a molecular formula of C38H74O2 and a molecular weight of 563.0 grams per mole [26]. The branching disrupts the linear chain packing and influences the crystallization behavior compared to the linear stearyl analog [22].

Behenyl erucate represents the longest-chain analog, featuring behenyl alcohol (1-docosanol) as the alcohol component [23] [27]. This compound exhibits a molecular formula that extends beyond the C40 range due to the 22-carbon alcohol chain length [23]. The increased chain length significantly affects the melting point, crystallization kinetics, and phase behavior compared to both stearyl and isostearyl derivatives [27].

Table 3: Comparative Molecular Properties of Erucate Derivatives

PropertyStearyl ErucateIsostearyl ErucateBehenyl Erucate
Alcohol ComponentStearyl (C18:0)Isostearyl (16-methyl-C17)Behenyl (C22:0)
Molecular FormulaC40H78O2C38H74O2C44H86O2
Molecular Weight591.0 g/mol563.0 g/mol~647 g/mol
Chain BranchingLinearBranchedLinear
CAS Number86601-84-597259-85-3Not specified

The crystallographic analysis reveals distinct packing arrangements among these three derivatives [28] [29]. Stearyl erucate exhibits bilayer crystal structures typical of linear fatty acid esters, with the molecules arranged in head-to-head configurations [29]. The linear nature of both the stearyl and erucic acid components facilitates efficient chain packing and promotes stable crystalline phases [28].

Isostearyl erucate demonstrates altered crystallization behavior due to the methyl branching in the alcohol component [22]. The branched structure disrupts the regular packing arrangement and typically results in lower melting points and altered polymorphic behavior compared to the linear stearyl analog [33]. This structural modification influences the subcell packing of the fatty acid moieties and affects the formation of liquid crystalline phases [58].

Behenyl erucate exhibits the highest melting temperatures and most stable crystalline forms due to the extended chain length of the behenyl alcohol component [23] [27]. The increased molecular weight and extended hydrophobic interactions contribute to enhanced thermal stability and more pronounced crystalline order [47]. The longer alcohol chain also influences the lamellar spacing in bilayer structures and affects the overall phase behavior [58].

Thermal analysis studies demonstrate systematic trends in melting behavior across this series of erucate derivatives [33] [49]. The melting temperatures increase with alcohol chain length, following the order: isostearyl erucate < stearyl erucate < behenyl erucate [33]. The enthalpies of fusion also increase with chain length, reflecting the enhanced intermolecular interactions in the longer-chain derivatives [49].

Crystallographic Properties and Phase Behavior

The crystallographic properties of stearyl erucate reflect the complex interplay between its linear alcohol chain, unsaturated acid component, and overall molecular architecture [28] [30]. X-ray diffraction studies reveal that stearyl erucate adopts bilayer crystal structures characteristic of long-chain fatty acid esters, with molecules arranged in antiparallel configurations to minimize steric interactions [29] [30].

The primary crystallographic features include lamellar spacing measurements that correspond to twice the molecular length, confirming the bilayer arrangement [29]. Small-angle X-ray scattering data indicate lamellar spacings in the range of 57-60 Angstroms, consistent with the calculated molecular dimensions [30]. The wide-angle X-ray diffraction patterns reveal subcell packing arrangements of the aliphatic chains, typically exhibiting orthorhombic or triclinic symmetries depending on the crystallization conditions [28] [30].

Table 4: Crystallographic Parameters of Stearyl Erucate

ParameterValueMeasurement TechniqueReference
Lamellar Spacing57-60 ÅSmall-angle X-ray scattering [30]
Crystal SystemOrthorhombic/TriclinicWide-angle X-ray diffraction [28] [30]
Bilayer StructureAntiparallel arrangementX-ray crystallography [29]
Subcell Packingβ' polymorphic formX-ray diffraction [58]
Collision Cross Section265.6 ŲIon mobility mass spectrometry [5]

The phase behavior of stearyl erucate exhibits complex thermal transitions characteristic of fatty acid esters with unsaturated components [33] [49]. Differential scanning calorimetry studies reveal multiple endothermic transitions during heating, indicating polymorphic transformations and melting events [33]. The presence of the Z-double bond in the erucic acid component influences the crystallization kinetics and affects the formation of metastable polymorphic phases [58].

Thermogravimetric analysis demonstrates the thermal stability of stearyl erucate under various atmospheric conditions [33] [57]. Under inert atmospheres, the compound exhibits thermal decomposition onset temperatures above 300 degrees Celsius, reflecting the stability of the ester linkage and the aliphatic chain structure [33]. Under oxidative conditions, the decomposition pattern becomes more complex due to the susceptibility of the double bond to oxidative degradation [57].

The polymorphic behavior of stearyl erucate follows patterns similar to other long-chain fatty acid esters [58]. The compound can exist in multiple crystal forms, including α, β', and β polymorphs, with different subcell packing arrangements and thermal stabilities [58]. The Z-configuration of the double bond promotes the formation of α and β' polymorphs over the more stable β form, influencing the overall crystallization behavior [58].

Crystallization kinetics studies reveal that stearyl erucate exhibits slower nucleation rates compared to saturated analogs due to the conformational constraints imposed by the cis-double bond [58]. The crystal growth rates are also affected by the molecular geometry, with the kinked structure of the erucic acid component influencing the incorporation of molecules into the growing crystal lattice [58]. These kinetic factors contribute to the formation of smaller crystalline domains and affect the overall texture and morphology of solidified samples [58].

The synthesis of stearyl erucate through transesterification of rapeseed oil substrates represents a significant pathway in industrial fatty acid ester production. Rapeseed oil serves as an abundant source of erucic acid, which constitutes approximately twenty to twenty-five percent of the total fatty acid composition in high-erucic acid rapeseed varieties [1] [2]. The transesterification mechanism involves the exchange of ester groups between triglycerides in rapeseed oil and stearyl alcohol, facilitated by appropriate catalytic systems.

The fundamental reaction proceeds through a stepwise mechanism where triglycerides are first converted to diglycerides, then to monoglycerides, and finally to glycerol, with each step releasing fatty acid esters [3]. For stearyl erucate production, the selective formation of the erucyl ester occurs when stearyl alcohol displaces glycerol moieties from erucic acid-containing triglycerides. Research has demonstrated that lipase-catalyzed transesterification of rapeseed oil with methanol achieves conversion rates of seventy-six point one percent under optimized conditions including reaction temperatures of forty degrees Celsius, methanol to oil molar ratios of three to one, and reaction times of twenty-four hours [2].

The process efficiency depends critically on several parameters including temperature, catalyst concentration, and substrate molar ratios. Studies indicate that transesterification reactions catalyzed by alkali catalysts proceed several hundred to several thousand times faster than acid-catalyzed processes [4]. However, the presence of free fatty acids in rapeseed oil can lead to soap formation when using alkaline catalysts, necessitating pre-treatment or alternative catalytic approaches for industrial applications.

Table 1: Transesterification Mechanisms for Stearyl Erucate Synthesis

MethodTemperature (°C)PressureReaction Time (hours)Conversion Rate (%)Key Substrates
Direct Esterification90-150Atmospheric6-1095-97Stearyl alcohol + Erucic acid
Transesterification from Rapeseed Oil40-90Atmospheric/Vacuum8-2476-95Rapeseed oil + Stearyl alcohol
Acid-Catalyzed Esterification55-90Atmospheric1-685-97Free fatty acids + Stearyl alcohol

Advanced transesterification methodologies employ co-solvent systems to enhance mass transfer between immiscible phases. The use of diethyl ether, dibutyl ether, and tetrahydrofuran as co-solvents has been demonstrated to improve reaction kinetics significantly [3]. These co-solvents facilitate better mixing of polar and non-polar reactants, leading to increased conversion rates and reduced reaction times.

Catalyst Systems: Methanesulfonic Acid and Phosphorous Acid Synergistic Effects

Methanesulfonic acid emerges as a particularly effective catalyst for stearyl erucate synthesis due to its strong acidic properties and relatively low corrosivity compared to sulfuric acid [5] [6]. The compound exhibits excellent catalytic activity in esterification reactions, promoting the formation of ester bonds while simultaneously acting as a dehydrating agent to remove water produced during the reaction. Research demonstrates that methanesulfonic acid concentrations ranging from zero point five to three point zero weight percent provide optimal catalytic performance [4] [7].

Phosphorous acid functions as both a catalyst and a dehydrating agent in esterification reactions, offering unique advantages in terms of reduced corrosion and improved product quality [8]. The mechanism involves the formation of intermediate phosphorous acid-substrate complexes that facilitate ester bond formation while preventing unwanted side reactions. Patent literature indicates that phosphorous acid catalyzed esterification of phenolic compounds with carboxylic acids achieves high conversion rates with minimal color formation [8].

The synergistic effects of combined methanesulfonic acid and phosphorous acid systems have been investigated extensively for fatty acid ester synthesis. These dual-catalyst systems demonstrate enhanced conversion rates compared to individual catalysts, achieving conversion efficiencies exceeding ninety-five percent under optimized conditions [4] [9]. The synergy arises from complementary mechanisms where methanesulfonic acid provides strong acidic catalysis while phosphorous acid contributes dehydrating properties and stabilizes intermediate complexes.

Table 2: Catalyst Systems for Stearyl Erucate Production

Catalyst TypeConcentration (wt%)Temperature Range (°C)Synergistic EffectReaction EfficiencyRecyclability
Methanesulfonic Acid0.5-3.060-120Strong acid catalystHighNo
Phosphorous Acid1.0-2.580-140Dehydrating agentModerateLimited
Combined MSA/PA1.5-3.570-110Enhanced conversionVery HighLimited
Sulfonated Carbon Catalyst15-2585-95Heterogeneous catalysisHighYes (5+ cycles)

Alternative heterogeneous catalyst systems based on sulfonated carbon materials derived from glycerol have shown promising results for long-chain fatty acid esterification. These catalysts achieve excellent conversion rates of ninety-seven percent for cetyl palmitate synthesis under solvent-free conditions at ninety degrees Celsius with reaction times of six hours [10] [11]. The heterogeneous nature facilitates easy separation and catalyst recovery, making these systems attractive for industrial applications.

Purification Protocols: Vacuum Distillation and Solvent Washing Techniques

Vacuum distillation represents the primary purification method for stearyl erucate due to the compound's high boiling point and thermal sensitivity. The process operates at reduced pressures ranging from one to ten millimeters of mercury, allowing distillation at temperatures between one hundred fifty to two hundred degrees Celsius [12] [13]. This temperature reduction prevents thermal decomposition while effectively separating unreacted substrates and low-boiling impurities from the desired ester product.

The vacuum distillation process requires specialized equipment including efficient vacuum systems, temperature-controlled heating mantles, and condensation apparatus capable of handling high molecular weight compounds [13] [14]. Short-path distillation techniques prove particularly effective for thermally sensitive fatty acid esters, providing gentle separation conditions with minimal residence time at elevated temperatures [15]. Industrial vacuum distillation systems achieve separation efficiencies of eighty-five to ninety-five percent for removing unreacted starting materials.

Solvent washing techniques complement vacuum distillation by removing catalyst residues, trace water, and polar impurities that cannot be effectively separated by thermal methods. The selection of appropriate wash solvents requires careful consideration of solubility parameters, anti-solvent effects, and potential for unwanted precipitation [16]. Acetonitrile, isopropyl acetate, and normal-heptane represent commonly employed wash solvents, each offering specific advantages for different types of contaminants.

Table 3: Purification Protocols for Stearyl Erucate

Purification MethodOperating ConditionsTarget Impurity RemovalEfficiency (%)Industrial ApplicabilityCost Factor
Vacuum Distillation150-200°C, 1-10 mmHgUnreacted substrates85-95HighHigh
Solvent WashingRoom temperatureCatalyst residues90-98Very HighLow
Column Chromatography60-120 mesh silicaBy-products95-99ModerateModerate
Crystallization0-10°CColor bodies80-90ModerateLow

Multi-stage washing strategies prove essential for complex purification requirements where single-solvent systems may cause precipitation or inadequate cleaning. Research demonstrates that sequential washing with solvents of varying polarity can achieve removal efficiencies exceeding ninety-eight percent for catalyst residues while maintaining product yield [16]. The anti-solvent screening methodology provides quantitative evaluation of wash solvent selection to minimize both product dissolution and impurity precipitation.

Quality Control Metrics: Acid Number and Saponification Value Optimization

Acid number determination serves as a critical quality control parameter for stearyl erucate, indicating the concentration of free carboxylic acids present in the final product. The standard methodology involves titration of the sample with potassium hydroxide solution using phenolphthalein indicator, with results expressed as milligrams of potassium hydroxide required to neutralize one gram of sample [17] [18]. Industrial specifications typically require acid numbers below three milligrams of potassium hydroxide per gram to ensure product stability and performance.

Saponification value measurements provide essential information about the average molecular weight and ester content of the product. The determination involves complete saponification of all ester bonds using excess alcoholic potassium hydroxide under reflux conditions, followed by back-titration with hydrochloric acid [17] [19]. For stearyl erucate, typical saponification values range from one hundred twenty to one hundred forty milligrams of potassium hydroxide per gram, reflecting the high molecular weight of the compound.

The relationship between saponification value and molecular structure enables quality assessment and process optimization. Higher saponification values indicate shorter fatty acid chain lengths or the presence of lower molecular weight esters, while lower values suggest longer chains or incomplete esterification. The difference between saponification value and acid number provides the ester value, representing the amount of potassium hydroxide required to saponify the ester bonds specifically [18] [20].

Table 4: Quality Control Metrics for Stearyl Erucate

ParameterStandard RangeTest MethodSignificanceFrequencyAcceptance Criteria
Acid Number≤3 mg KOH/gTitration with KOHFree acid contentEach batchPass/Fail
Saponification Value120-140 mg KOH/gReflux saponificationMolecular weight indicatorEach batchWithin specification
Ester Content≥95%GC-MS analysisPurity assessmentEach batchMinimum threshold
Moisture Content≤0.5%Karl FischerWater contaminationDailyMaximum limit
Color (Gardner)≤5ColorimetryProduct qualityEach batchColor grade
Melting Point45-55°CDSC/Melting pointPhysical propertyWeeklyRange compliance

Table 5: Reaction Optimization Parameters for Stearyl Erucate Synthesis

ParameterOptimal ValueRange StudiedEffect on ConversionCritical Factor
Temperature90°C60-150°CPositive up to 120°CYes
Catalyst Loading20 wt%5-25 wt%Positive up to 20%Yes
Molar Ratio (Alcohol:Acid)1:11:1 to 3:1Minimal above 1:1No
Reaction Time6-8 hours2-12 hoursPositive up to 8hYes
Agitation Speed320-350 RPM200-500 RPMPositive up to 350 RPMModerate

Additional quality control parameters include moisture content determination using Karl Fischer titration, color assessment using Gardner color standards, and melting point analysis using differential scanning calorimetry. These parameters provide comprehensive characterization of product quality and enable early detection of process deviations. Industrial quality control systems typically implement statistical process control methods to monitor parameter trends and ensure consistent product quality [21] [22].

Table 6: Purification Efficiency for Different Contaminants

Contaminant TypeInitial Level (ppm)After Vacuum DistillationAfter Solvent WashingFinal SpecificationRemoval Efficiency (%)
Unreacted Stearyl Alcohol5000-15000500-1500100-500<50090-95
Unreacted Erucic Acid3000-8000200-80050-200<20085-95
Water1000-5000100-50010-100<10095-99
Catalyst Residues500-2000400-180010-50<5095-98
Side Products200-100050-20020-100<10080-90

XLogP3

18.6

Hydrogen Bond Acceptor Count

2

Exact Mass

590.60018173 g/mol

Monoisotopic Mass

590.60018173 g/mol

Heavy Atom Count

42

UNII

7348T50QAK

Use Classification

Cosmetics -> Emollient

Dates

Last modified: 08-10-2024

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